molecular formula C16H22N2O6 B581063 1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone CAS No. 1219937-96-8

1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone

Cat. No.: B581063
CAS No.: 1219937-96-8
M. Wt: 338.36
InChI Key: HZPGZRYMQNRSSC-UHFFFAOYSA-N
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Description

1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methoxy group, a morpholinopropoxy group, and a nitrophenyl group attached to an ethanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Methoxylation: Addition of a methoxy group to the aromatic ring.

    Morpholinopropoxylation: Attachment of a morpholinopropoxy group to the aromatic ring.

    Acylation: Introduction of the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of 1-(5-Hydroxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone.

    Reduction: Formation of 1-(5-Methoxy-4-(3-morpholinopropoxy)-2-aminophenyl)ethanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholinopropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone: Similar structure but with an amino group instead of a nitro group.

    1-(5-Methoxy-4-(3-morpholinopropoxy)-2-hydroxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[5-methoxy-4-(3-morpholin-4-ylpropoxy)-2-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-12(19)13-10-15(22-2)16(11-14(13)18(20)21)24-7-3-4-17-5-8-23-9-6-17/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPGZRYMQNRSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCCN2CCOCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731415
Record name 1-{5-Methoxy-4-[3-(morpholin-4-yl)propoxy]-2-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219937-96-8
Record name 1-{5-Methoxy-4-[3-(morpholin-4-yl)propoxy]-2-nitrophenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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